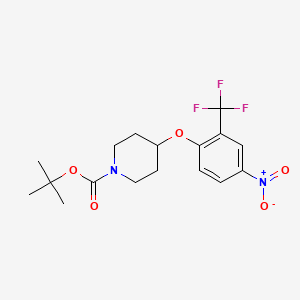![molecular formula C23H37ClN2 B8341483 N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride](/img/structure/B8341483.png)
N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride is a compound known for its role as a calcium channel blocker. It is often used in pharmacological research to study the effects of calcium channel modulation on various cell types, including cardiomyocytes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride typically involves the reaction of cis-2-phenylcyclopentanone with azacyclotridecane under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the imino compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol .
Wissenschaftliche Forschungsanwendungen
N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride is used in various scientific research applications, including:
Chemistry: Studying the effects of calcium channel blockers on chemical reactions and molecular interactions.
Biology: Investigating the role of calcium channels in cellular processes and signaling pathways.
Medicine: Exploring potential therapeutic applications for conditions related to calcium channel dysfunction, such as cardiovascular diseases.
Industry: Potential use in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The compound exerts its effects by blocking L-type calcium channels, which are essential for the influx of calcium ions into cells. This inhibition affects various cellular processes, including muscle contraction, neurotransmitter release, and gene expression. The molecular targets include the alpha-1 subunit of the L-type calcium channel, and the pathways involved are related to calcium signaling and homeostasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Nifedipine
- Verapamil
- Diltiazem
- Lidoflazine
- Bepridil
Uniqueness
N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride is unique due to its specific structural configuration, which provides distinct pharmacological properties compared to other calcium channel blockers. Its cis-2-phenylcyclopentyl group contributes to its high affinity and selectivity for L-type calcium channels .
Eigenschaften
Molekularformel |
C23H37ClN2 |
|---|---|
Molekulargewicht |
377.0 g/mol |
IUPAC-Name |
N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride |
InChI |
InChI=1S/C23H36N2.ClH/c1-2-4-6-11-18-23(24-19-12-7-5-3-1)25-22-17-13-16-21(22)20-14-9-8-10-15-20;/h8-10,14-15,21-22H,1-7,11-13,16-19H2,(H,24,25);1H/t21-,22-;/m1./s1 |
InChI-Schlüssel |
CKOPQUCSDBVAQG-HLUKFBSCSA-N |
Isomerische SMILES |
C1CCCCCC(=NCCCCC1)N[C@@H]2CCC[C@@H]2C3=CC=CC=C3.Cl |
Kanonische SMILES |
C1CCCCCC(=NCCCCC1)NC2CCCC2C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(E)-5-chloro-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B8341444.png)



![3,8-Dibromo-6H-benzo[c]chromen-6-one](/img/structure/B8341479.png)


![8-[4-(Tert-butyl)phenyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8341502.png)
![5-Hydroxy-2-[(1-hydroxycyclohexyl)methyl]pyridine](/img/structure/B8341506.png)
